![molecular formula C7H7NO2 B2622605 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde CAS No. 1490022-33-7](/img/structure/B2622605.png)
5-Cyclopropyl-1,3-oxazole-4-carbaldehyde
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Overview
Description
“5-Cyclopropyl-1,3-oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C7H7NO2 . It is a powder form substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-1,3-oxazole-4-carbaldehyde” is represented by the SMILES string O=Cc1cocn1
. The molecular weight of this compound is 137.14 .
Physical And Chemical Properties Analysis
“5-Cyclopropyl-1,3-oxazole-4-carbaldehyde” is a solid at room temperature . It has a molecular weight of 137.14 . The exact mass is 186.173218 and the LogP value is 0.51 .
Scientific Research Applications
For more technical details, you can refer to the Sigma-Aldrich page on 5-cyclopropyl-1,3-oxazole-4-carbaldehyde . Additionally, if you’re interested in related compounds, consider exploring 5-cyclopropyl-1,2-oxazole-3-carbaldehyde as well . It’s always exciting to explore the multifaceted world of chemical compounds! 🧪🔬
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, Laufer et al. synthesized isoxazoles which were tested for inhibitory potency against cytP450 to develop agents for the treatment of rheumatoid and inflammatory diseases .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-cyclopropyl-1,3-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFJSLPPROLNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1,3-oxazole-4-carbaldehyde |
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